2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

説明

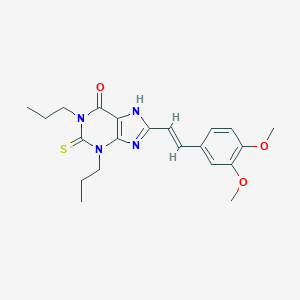

“2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” is a chemical compound with the molecular formula C21H17NO5 and a molecular weight of 363.36 . It is used in infectious disease research and is classified under other antibacterials . It is also known as Benzyl 2-(Benzyloxy)-3-nitrobenzoate .

Synthesis Analysis

The synthesis of benzyl esters like “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” can be achieved through a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method demonstrates good functional group tolerance and high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” include a molecular weight of 363.36 g/mol and a molecular formula of C21H17NO5 . More specific properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.科学的研究の応用

Nitric Oxide-Releasing Aspirin Prodrugs

One significant application of the 2-benzyloxy-3-nitro-benzoic acid benzyl ester family involves its role in the development of nitric oxide-releasing acetylsalicylic acid (ASA) prodrugs. These water-soluble derivatives, which include structures with benzyloxy and nitrooxy groups, have been synthesized and evaluated for their potential as ASA prodrugs. These compounds exhibit good water solubility and demonstrate stability under various pH conditions. Upon metabolization in human serum, these compounds release ASA along with related NO-donor benzoic acids. Notably, certain derivatives demonstrate potent NO-dependent vasodilatory action, and selected prodrugs exhibit anti-inflammatory activities comparable to ASA, with reduced gastrotoxicity. These characteristics highlight the potential of these NO-donor ASA prodrugs for clinical applications (Rolando et al., 2013).

Crystallographic and Molecular Studies

The structure and crystallographic properties of benzyl 2,6-dihydroxy-3-nitrobenzoate, a related compound, have been examined. The molecule's structure, involving the nitro group and its conjugation with the benzene ring, as well as intra- and intermolecular hydrogen bonding, offers insights into molecular interactions and stability. This understanding can be pivotal in designing compounds with specific structural and functional properties (Sonar et al., 2007).

Luminescent Properties and Synthesis of Complexes

The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a compound similar to 2-benzyloxy-3-nitro-benzoic acid benzyl ester, has been explored. These compounds have been studied for their influence on the photophysical properties, demonstrating how substituents like nitro groups can impact the luminescence efficiency. This research is significant in the field of materials science, particularly for developing new luminescent materials (Sivakumar et al., 2010).

特性

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | |

CAS RN |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)